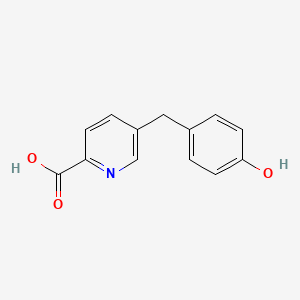

Phenopicolinic acid

Übersicht

Beschreibung

Phenopicolinic acid is a natural product found in Paecilomyces with data available.

Analyse Chemischer Reaktionen

Esterification of the Carboxylic Acid Group

Phenopicolinic acid undergoes esterification reactions at its carboxylic acid group. Treatment with diazomethane yields its methyl ester derivative, as confirmed by mass spectrometry (M⁺ peak at m/z 243) and structural characterization . This reaction is critical for analytical derivatization and enhancing solubility in organic solvents.

| Reactant | Reagent/Conditions | Product | Application |

|---|---|---|---|

| This compound | Diazomethane (CH₂N₂) | Methyl phenopicolinate | Derivative synthesis |

Biosynthetic Pathway and Precursor Reactions

This compound is biosynthesized by Paecilomyces spp. via the kynurenine pathway . While the exact enzymatic steps remain uncharacterized, its structure suggests aromatic alkylation or Friedel-Crafts-type acylation reactions may occur during biosynthesis.

Key Structural Features :

-

Pyridine-2-carboxylic acid backbone : Likely derived from nicotinic acid or tryptophan catabolism.

-

4-Hydroxybenzyl substituent : Introduced via electrophilic aromatic substitution or radical coupling .

Metal Chelation Potential

While not directly confirmed for this compound, its structural analog picolinic acid (pyridine-2-carboxylic acid) is a well-documented bidentate chelator of divalent and trivalent metals (e.g., Mn²⁺, Fe³⁺) . this compound’s carboxylic acid and pyridine nitrogen may similarly coordinate metals, though experimental validation is required.

Hypothetical Chelation Reaction :

Biological Activity and Enzyme Interactions

This compound acts as a potent inhibitor of dopamine β-hydroxylase (IC₅₀ = 3.9 × 10⁻⁸ M), competitively binding to ascorbic acid sites . This inhibition involves non-covalent interactions (e.g., hydrogen bonding, π-π stacking) rather than covalent modifications.

Kinetic Parameters :

| Parameter | Value | Mechanism |

|---|---|---|

| Inhibition type | Uncompetitive (tyramine), Competitive (ascorbic acid) | Binds enzyme-substrate complex |

| High affinity for active site |

Derivatization for Structural Confirmation

During its initial isolation, this compound’s structure was confirmed via:

-

UV/IR spectroscopy : Identified phenolic (–OH) and α-carboxy pyridine groups .

-

NMR analysis : Resolved 4-hydroxybenzyl and pyridine-2-carboxylic acid moieties .

Comparative Reactivity with Analogous Compounds

-

Fusaric acid (5-butylpicolinic acid): Shares structural similarity but lacks the phenolic group. This compound exhibits 2× higher inhibitory activity against dopamine β-hydroxylase .

-

Picolinic acid : Lacks the 4-hydroxybenzyl group but shows antiviral and metal-chelating properties .

Future Research Directions

-

Synthetic routes : Elucidate Friedel-Crafts or Minisci reactions for 4-hydroxybenzyl introduction .

-

Metal coordination studies : Validate chelation with Mn(II/III) or Fe(II/III) for catalytic applications .

-

Derivative synthesis : Explore amidation or hydroxyl-group acylation to enhance bioactivity.

This compound’s reactivity remains underexplored, offering significant potential for synthetic and pharmacological advancements.

Eigenschaften

CAS-Nummer |

56153-30-1 |

|---|---|

Molekularformel |

C13H11NO3 |

Molekulargewicht |

229.23 g/mol |

IUPAC-Name |

5-[(4-hydroxyphenyl)methyl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C13H11NO3/c15-11-4-1-9(2-5-11)7-10-3-6-12(13(16)17)14-8-10/h1-6,8,15H,7H2,(H,16,17) |

InChI-Schlüssel |

SJBFZHNCSGBLEK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC2=CN=C(C=C2)C(=O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1CC2=CN=C(C=C2)C(=O)O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.